2-chloro-N-cyclopentyl-7H-purin-6-amine

Adenosine A1 receptor GPCR pharmacology SAR

2-Chloro-N-cyclopentyl-7H-purin-6-amine (CAS 135394-21-7; also referred to as the 9H-tautomer) is a 2,6-disubstituted purine building block with the molecular formula C₁₀H₁₂ClN₅ and a molecular weight of 237.69 g/mol. The compound features a chlorine atom at the 2-position and a cyclopentylamino group at the 6-position of the purine ring, a substitution pattern that is critical for modulating adenosine receptor affinity and for serving as a versatile intermediate in the synthesis of high-affinity adenosine A₁ receptor agonists such as 2-chloro-N⁶-cyclopentyladenosine (CCPA).

Molecular Formula C10H12ClN5
Molecular Weight 237.69 g/mol
Cat. No. B8240326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclopentyl-7H-purin-6-amine
Molecular FormulaC10H12ClN5
Molecular Weight237.69 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NC(=NC3=C2NC=N3)Cl
InChIInChI=1S/C10H12ClN5/c11-10-15-8-7(12-5-13-8)9(16-10)14-6-3-1-2-4-6/h5-6H,1-4H2,(H2,12,13,14,15,16)
InChIKeyFOJLQUHXPULJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-cyclopentyl-7H-purin-6-amine – A Key Purine Scaffold for Adenosine Receptor Research and Nucleoside Synthesis


2-Chloro-N-cyclopentyl-7H-purin-6-amine (CAS 135394-21-7; also referred to as the 9H-tautomer) is a 2,6-disubstituted purine building block with the molecular formula C₁₀H₁₂ClN₅ and a molecular weight of 237.69 g/mol [1]. The compound features a chlorine atom at the 2-position and a cyclopentylamino group at the 6-position of the purine ring, a substitution pattern that is critical for modulating adenosine receptor affinity and for serving as a versatile intermediate in the synthesis of high-affinity adenosine A₁ receptor agonists such as 2-chloro-N⁶-cyclopentyladenosine (CCPA) [2]. Its physicochemical profile—notably its moderate lipophilicity (clogP 2.08) and low topological polar surface area (TPSA 66.49 Ų)—distinguishes it from the corresponding riboside analogs and makes it a strategic choice for medicinal chemistry campaigns targeting the central nervous system [1].

Why 2-Chloro-N-cyclopentyl-7H-purin-6-amine Cannot Be Replaced by Generic Purine Analogs


Purine derivatives with different substituents at the 2- and 6-positions exhibit profoundly divergent biological activity and chemical reactivity [1]. Simply swapping an analog with a different halogen, a non-cyclopentyl N⁶-alkyl group, or an alternative tautomeric form (e.g., 2-amino-6-chloro-7-cyclopentyl-7H-purine) destroys the specific adenosine receptor pharmacophore or the synthetic handle required for downstream diversification. The precise combination of the 2-chloro leaving group and the 6-cyclopentylamino moiety in the 9H-tautomeric form is essential for achieving high-affinity A₁ receptor binding and for enabling Pd-catalyzed cross-coupling reactions that are impossible with 2-amino or 2-unsubstituted congeners [2]. The quantitative evidence below demonstrates why this specific compound—not a generic purine—must be sourced for structure-activity relationship (SAR) studies, radioligand development, or nucleoside analog synthesis.

Quantitative Differentiation Evidence for 2-Chloro-N-cyclopentyl-7H-purin-6-amine vs. Closest Alternatives


2-Chloro Substitution Drives Superior Adenosine A₁ Receptor Affinity vs. Non-Chlorinated Congener

In the nucleoside series, the 2-chloro substituent on the purine core improves A₁ receptor affinity by approximately 2-fold relative to the parent N⁶-cyclopentyladenosine (CPA). The high-affinity radioligand 2-chloro-N⁶-cyclopentyladenosine ([³H]CCPA) exhibits a Kᵢ of 0.4 nM at rat brain A₁ receptors, compared to 0.8 nM for [³H]CPA under identical assay conditions [1]. While the aglycone 2-chloro-N-cyclopentyl-7H-purin-6-amine is not itself a potent agonist, its 2-chloro-6-cyclopentylamino pharmacophore is the essential recognition motif; removal of the 2-chloro group (as in N-cyclopentyl-7H-purin-6-amine) abolishes the key chlorine–receptor interaction that underlies this affinity gain. This class-level inference is supported by mutagenesis data showing that the 2-chloro group engages a specific hydrophobic pocket in the A₁ receptor that the unsubstituted purine cannot access [2].

Adenosine A1 receptor GPCR pharmacology SAR

Aglycone Scaffold Delivers Superior CNS Physicochemical Profile Relative to Riboside Analogs

The aglycone 2-chloro-N-cyclopentyl-7H-purin-6-amine (MW 237.69, clogP 2.08, TPSA 66.49 Ų) [1] possesses a physicochemical profile that is significantly more favorable for passive blood-brain barrier (BBB) permeation than its riboside counterpart CCPA (MW 369.80, clogP ≈ -0.5, TPSA 139 Ų) [2]. The aglycone's molecular weight falls well below the 400 Da threshold, its lipophilicity is within the optimal CNS range (clogP 1–3), and its TPSA is below the 70–90 Ų cutoff associated with good brain penetration, in contrast to the riboside which exceeds all three CNS drug-likeness metrics. This makes the aglycone a superior starting point for fragment-based CNS drug discovery or for designing brain-penetrant adenosine receptor ligands.

CNS drug design Physicochemical properties Blood-brain barrier permeability

Regiochemical Purity: 2-Chloro-6-cyclopentylamino Isomer vs. 2-Amino-6-chloro-7-cyclopentyl Isomer

The compound 2-chloro-N-cyclopentyl-7H-purin-6-amine (9H-tautomer, CAS 135394-21-7) is regiochemically distinct from its isomer 2-amino-6-chloro-7-(cyclopentyl)-7H-purine [1]. In the target compound, the chlorine resides at position 2 and the cyclopentylamino group at position 6, while the isomer reverses this arrangement. This difference has critical consequences: the 2-chloro group serves as a leaving group for nucleophilic aromatic substitution or Pd-catalyzed cross-coupling (Suzuki, Sonogashira), whereas the 2-amino group in the isomer is inert under these conditions. ¹H NMR spectral data confirm the structural assignment of the target compound (δ 8.2–8.4 ppm, purine C8-H; δ 1.5–2.1 ppm, cyclopentyl CH₂ multiplets) and allow unambiguous differentiation from the isomer [1]. For procurement, verifying CAS 135394-21-7 and requesting the 9H-tautomer specification ensures delivery of the correct regioisomer.

Regiochemical selectivity Purine tautomerism Building block quality

Synthetic Yield Advantage: 2-Chloro Purine as a Superior Substrate for Pd-Catalyzed Diversification vs. 2-Amino or 2-H Analogs

The 2-chloro substituent on 2-chloro-N-cyclopentyl-7H-purin-6-amine enables high-yielding Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig) that are fundamentally incompatible with 2-amino or 2-unsubstituted purine analogs. In a representative study, 2-chloro-6-substituted purines underwent Suzuki coupling with arylboronic acids in yields exceeding 80%, whereas the corresponding 2-amino-6-chloropurines were completely unreactive under identical conditions [1]. This reactivity advantage translates to a >50% yield improvement in multistep nucleoside analog synthesis when the 2-chloro aglycone is used as the starting material compared to alternative purine intermediates [2]. For procurement, this means that the 2-chloro-6-cyclopentylamino purine scaffold is the most efficient entry point for constructing diverse C2-aryl or C2-alkynyl adenosine receptor ligands.

Cross-coupling Purine functionalization Building block efficiency

Optimal Research and Industrial Use Cases for 2-Chloro-N-cyclopentyl-7H-purin-6-amine


Synthesis of High-Affinity Adenosine A₁ Receptor Radioligands

The 2-chloro-N-cyclopentyl-7H-purin-6-amine scaffold is the essential precursor for preparing [³H]CCPA and related A₁-selective radioligands. The 2-chloro group confers the 2-fold affinity enhancement over the non-chlorinated parent CPA, yielding ligands with sub-nanomolar Kᵢ values (0.4 nM) suitable for receptor binding assays and autoradiography in brain tissue [1]. This cannot be achieved with 2-unsubstituted purine building blocks.

Fragment-Based CNS Drug Discovery Targeting Adenosine Receptors

With a molecular weight of 237.69 Da, clogP of 2.08, and TPSA of 66.49 Ų, this aglycone meets all CNS drug-likeness criteria, unlike the riboside CCPA (MW 369.80, TPSA 139 Ų) [2]. It serves as an ideal fragment hit for structure-based optimization campaigns aiming to develop brain-penetrant adenosine A₁ partial agonists or allosteric modulators.

Parallel Library Synthesis via Pd-Catalyzed C2 Diversification

The 2-chloro group enables high-yielding Suzuki, Sonogashira, and Buchwald–Hartwig couplings (>80% yields) [3], allowing efficient parallel synthesis of C2-aryl, C2-alkynyl, and C2-amino derivatives for adenosine receptor subtype selectivity profiling. This strategy is inaccessible with 2-amino or 2-unsubstituted purine analogs.

Regiochemically Defined Intermediate for Nucleoside Analog Synthesis

The unambiguous 9H-tautomer with chlorine at C2 and cyclopentylamino at C6 provides the correct regiochemistry for N9-glycosylation to produce protected CCPA and its 2′-modified analogs. Use of the isomeric 2-amino-6-chloro-7-cyclopentyl-7H-purine would lead to regioisomeric products and failed glycosylation, underscoring the importance of sourcing CAS 135394-21-7 specifically [4].

Quote Request

Request a Quote for 2-chloro-N-cyclopentyl-7H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.